STAT3-SH2 Antagonism: Selective Inhibition Over STAT1
5,15-Diphenylporphyrin demonstrates selective antagonism of the STAT3-SH2 domain. It inhibits STAT3 with an IC50 of 0.28 µM, while requiring a 35.7-fold higher concentration (IC50 = 10 µM) to inhibit the closely related STAT1 protein [1]. This selectivity is critical for minimizing off-target effects in cellular studies.
| Evidence Dimension | Inhibition of STAT3 vs. STAT1 SH2 domain binding |
|---|---|
| Target Compound Data | IC50(STAT3) = 0.28 µM; IC50(STAT1) = 10 µM |
| Comparator Or Baseline | Comparator: STAT1 protein in the same assay |
| Quantified Difference | 35.7-fold selectivity for STAT3 over STAT1 |
| Conditions | In vitro SH2 domain binding assay |
Why This Matters
This selectivity profile is essential for researchers investigating STAT3-specific pathways, as it avoids confounding results from STAT1 inhibition.
- [1] TargetMol. (n.d.). 5,15-DPP (5,15-Diphenylporphyrin) Product Datasheet. View Source
